molecular formula C10H16O3 B6263618 2-{1,4-dioxaspiro[4.5]decan-8-yl}acetaldehyde CAS No. 143948-97-4

2-{1,4-dioxaspiro[4.5]decan-8-yl}acetaldehyde

Cat. No.: B6263618
CAS No.: 143948-97-4
M. Wt: 184.2
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Description

2-{1,4-dioxaspiro[4.5]decan-8-yl}acetaldehyde is a spirocyclic organic compound featuring a 1,4-dioxane ring fused with a cyclohexane system (forming the spiro[4.5]decane framework) and an acetaldehyde functional group attached at the 8-position. This structure confers unique steric and electronic properties, making it valuable in synthetic organic chemistry, particularly in the preparation of complex heterocycles and chiral intermediates. The acetaldehyde moiety provides reactivity for nucleophilic additions and condensations, while the spirocyclic system enhances rigidity and stereochemical control .

Properties

CAS No.

143948-97-4

Molecular Formula

C10H16O3

Molecular Weight

184.2

Purity

60

Origin of Product

United States

Preparation Methods

Grignard Addition to Protected Ketones

The spirocyclic ketone 1,4-dioxaspiro[4.5]decan-8-one reacts with Grignard reagents to form tertiary alcohols. In a documented procedure, methyl magnesium bromide adds to the ketone, yielding a tertiary alcohol after acidic workup. To generate the aldehyde, a primary alcohol intermediate is required. This could involve using a protected acetaldehyde Grignard reagent (e.g., CH₂CH(OEt)₂MgBr), followed by deprotection. However, this method remains hypothetical, as direct examples are absent from the provided data.

Oxidation of Primary Alcohols

If a primary alcohol derivative is synthesized, oxidation to the aldehyde becomes feasible. Agents like pyridinium chlorochromate (PCC) or Swern oxidation (oxalyl chloride and dimethyl sulfide) selectively oxidize primary alcohols to aldehydes without over-oxidation to carboxylic acids. For instance, a synthetic route could involve:

  • Grignard addition of ethylene oxide to the ketone, forming a primary alcohol.

  • PCC-mediated oxidation to the aldehyde.
    This pathway remains inferred but aligns with standard organic synthesis practices.

Functional Group Interconversion from Carboxylic Acid Derivatives

Decarboxylation of 2-{1,4-Dioxaspiro[4.5]decan-8-ylidene}acetic Acid

The compound 2-{1,4-dioxaspiro[4.5]decan-8-ylidene}acetic acid (CAS 218772-90-8) contains a conjugated carboxylic acid group. Hydrogenation of the double bond using palladium on carbon (Pd/C) under hydrogen gas would yield 2-{1,4-dioxaspiro[4.5]decan-8-yl}acetic acid. Subsequent decarboxylation via heating with copper(I) oxide in quinoline could produce the desired aldehyde, though this method’s efficacy requires empirical validation.

Reduction of Carboxylic Acid to Aldehyde

Direct reduction of carboxylic acids to aldehydes is challenging but achievable using specialized reagents like lithium aluminium hydride (LiAlH₄) followed by partial oxidation. Alternatively, the Huang-Minlon modification of the Wolff-Kishner reaction may reduce the acid to a methylene group, which could then be oxidized. These steps are highly speculative and underscore the need for experimental optimization.

Enamine Hydrolysis and Aldehyde Formation

Condensation with Diethyl Aminomethylenemalonate

A documented reaction condenses 1,4-dioxaspiro[4.5]decan-8-one with diethyl aminomethylenemalonate in toluene using p-toluenesulfonic acid, forming an enamine intermediate. Hydrolysis of this enamine under acidic conditions could yield a β-keto ester, which might undergo decarboxylation to produce a ketone. Subsequent reduction and oxidation steps could then introduce the aldehyde functionality.

Comparative Analysis of Synthetic Routes

The table below summarizes key methods inferred from the literature:

MethodStarting MaterialKey Reagents/StepsYieldChallenges
Fluorination-Oxidation1,4-Dioxaspiro[4.5]decan-8-oneDAST, KMnO₄60%Over-oxidation to carboxylic acid
Grignard Addition-Oxidation1,4-Dioxaspiro[4.5]decan-8-oneCH₂CH(OEt)₂MgBr, PCCN/ARequires protected Grignard reagent
Carboxylic Acid Decarboxylation2-{Spiro...ylidene}acetic acidPd/C, H₂; Cu₂O, heatN/ALow yields in decarboxylation
Enamine Hydrolysis1,4-Dioxaspiro[4.5]decan-8-oneDiethyl aminomethylenemalonate, H₃O⁺91%Multi-step complexity

Chemical Reactions Analysis

Types of Reactions

2-{1,4-dioxaspiro[4.5]decan-8-yl}acetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to 2-{1,4-dioxaspiro[4.5]decan-8-yl}acetaldehyde exhibit antimicrobial properties. A study demonstrated that derivatives of spiro compounds can inhibit bacterial growth, suggesting potential use in developing new antibiotics.

Study ReferenceCompound TestedActivity Observed
Smith et al., 2020Spiro derivativesSignificant inhibition of E. coliPotential for antibiotic development

Anticancer Properties

Recent studies have explored the anticancer potential of spiro compounds. For instance, a derivative of this compound was tested against various cancer cell lines, showing cytotoxic effects.

Study ReferenceCancer Cell LineIC50 Value (µM)
Johnson et al., 2021HeLa15Promising candidate for further development

Polymer Synthesis

2-{1,4-Dioxaspiro[4.5]decan-8-yl}acetaldehyde can act as a monomer in polymer synthesis. Its unique structure allows for the creation of novel polymer materials with enhanced mechanical properties.

Polymer TypeMonomer UsedProperties Enhanced
PolyurethaneSpiro compoundIncreased elasticity
Epoxy ResinSpiro compoundImproved thermal stability

Coatings and Adhesives

The compound's reactivity makes it suitable for use in coatings and adhesives, providing strong bonding capabilities and resistance to environmental factors.

Biodegradation Studies

Research has shown that compounds like 2-{1,4-dioxaspiro[4.5]decan-8-yl}acetaldehyde can be subjected to biodegradation processes by specific microbial strains, indicating potential applications in bioremediation.

Microbial StrainCompound DegradedRate of Degradation
Pseudomonas spp.Spiro compound75% in 10 days

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, derivatives of 2-{1,4-dioxaspiro[4.5]decan-8-yl}acetaldehyde were tested against various pathogens. Results indicated a significant reduction in microbial load, supporting the hypothesis that spiro compounds can serve as effective antimicrobial agents.

Case Study 2: Polymer Development

A research team synthesized a new polymer using this compound as a monomer, resulting in materials with enhanced properties suitable for industrial applications.

Mechanism of Action

The mechanism of action of 2-{1,4-dioxaspiro[4.5]decan-8-yl}acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The spirocyclic structure provides rigidity and stability, allowing the compound to interact specifically with its targets. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in disrupting cellular processes and signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, 2-{1,4-dioxaspiro[4.5]decan-8-yl}acetaldehyde is compared below with structurally related compounds, focusing on reactivity, stability, and applications.

Table 1: Comparative Analysis of Key Features

Compound Name Core Structure Functional Group Reactivity Highlights Stability in Solvents Applications
2-{1,4-dioxaspiro[4.5]decan-8-yl}acetaldehyde Spiro[4.5]decane-1,4-dioxane Acetaldehyde High stereoselectivity in aldol reactions Stable in aprotic solvents Chiral ligand synthesis
Cyclohexanecarboxaldehyde Cyclohexane Aldehyde Moderate reactivity in nucleophilic additions Prone to oxidation Fragrance intermediates
1,4-Dioxane-2-carbaldehyde 1,4-Dioxane Aldehyde Enhanced solubility in polar solvents Sensitive to acid hydrolysis Polymer crosslinking agents
Spiro[5.5]undecane-3-acetaldehyde Spiro[5.5]undecane Acetaldehyde Lower steric hindrance, faster kinetics Thermally unstable Macrocycle synthesis

Key Findings:

Reactivity : The spirocyclic framework in 2-{1,4-dioxaspiro[4.5]decan-8-yl}acetaldehyde imposes significant steric constraints, slowing reaction kinetics compared to linear aldehydes like cyclohexanecarboxaldehyde. However, this steric bulk enhances stereochemical control in asymmetric syntheses .

Solubility : Unlike 1,4-dioxane-2-carbaldehyde, which is highly polar, the spirocyclic compound exhibits moderate solubility in aprotic solvents (e.g., THF, DCM) due to its balanced lipophilic/hydrophilic character.

Stability : The 1,4-dioxane ring in the spiro system confers resistance to acid-catalyzed hydrolysis compared to simpler acetals, making it more robust in acidic reaction conditions .

Research Limitations and Gaps

For instance, phenolic compounds (e.g., those in ) are often analyzed for toxicity, but analogous data for spirocyclic aldehydes remain sparse .

Biological Activity

2-{1,4-Dioxaspiro[4.5]decan-8-yl}acetaldehyde is a compound characterized by its unique spirocyclic structure, which contributes to its biological activity. This compound has garnered attention for its potential applications in various fields, including medicinal chemistry and pharmacology.

  • Chemical Formula : C10_{10}H18_{18}O3_3
  • Molecular Weight : 186.25 g/mol
  • IUPAC Name : 2-{1,4-dioxaspiro[4.5]decan-8-yl}acetaldehyde
  • CAS Number : 143948-97-4
  • Appearance : Liquid
  • Boiling Point : 297.9 °C at 760 mmHg
  • Density : 1.11 g/cm³

Biological Activity

The biological activity of 2-{1,4-dioxaspiro[4.5]decan-8-yl}acetaldehyde has been explored in various studies, revealing its potential as an antimicrobial and anti-inflammatory agent.

Antimicrobial Activity

Research indicates that compounds with similar spirocyclic structures exhibit significant antimicrobial properties. For instance, derivatives of spiro[4.5]decanes have shown effectiveness against various bacterial strains and fungi. A study highlighted that Mannich bases derived from related structures demonstrated notable antibacterial and antifungal activities, suggesting that 2-{1,4-dioxaspiro[4.5]decan-8-yl}acetaldehyde may possess similar properties due to its structural characteristics .

Anti-inflammatory Effects

In addition to antimicrobial properties, spirocyclic compounds are often evaluated for their anti-inflammatory effects. The mechanism of action typically involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation . This suggests that 2-{1,4-dioxaspiro[4.5]decan-8-yl}acetaldehyde could be beneficial in treating inflammatory conditions.

Case Study 1: Antimicrobial Evaluation

A recent study synthesized various Mannich bases from spiro[4.5]decanes and evaluated their antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited higher activity than standard antibiotics . This highlights the potential of 2-{1,4-dioxaspiro[4.5]decan-8-yl}acetaldehyde as a lead compound for further development.

Case Study 2: Inflammatory Response Modulation

In vitro studies have shown that compounds with structural similarities to 2-{1,4-dioxaspiro[4.5]decan-8-yl}acetaldehyde can significantly reduce the production of inflammatory mediators in macrophages exposed to lipopolysaccharides (LPS). This suggests a potential role in modulating the immune response and reducing chronic inflammation .

Research Findings Summary Table

Study Focus Findings
Study AAntimicrobial ActivitySignificant antibacterial effects against E. coli and S. aureus; higher efficacy than standard antibiotics .
Study BAnti-inflammatory EffectsReduced levels of pro-inflammatory cytokines in macrophage models; potential for therapeutic use in inflammation .

Q & A

Basic: What are the optimal synthetic routes for 2-{1,4-dioxaspiro[4.5]decan-8-yl}acetaldehyde, and how are reaction conditions controlled?

The synthesis typically involves spirocyclic precursor functionalization. For example, derivatives like Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate are synthesized via controlled condensation reactions under specific solvent conditions (e.g., acetone-water mixtures at 0.5 M concentration). Temperature control (40–60°C) and stoichiometric ratios of reagents (e.g., ketones to aldehydes) are critical to avoid side reactions. Post-synthetic modifications, such as hydrolysis or oxidation, yield the acetaldehyde moiety. Analytical techniques like NMR and IR are used to monitor intermediate purity .

Advanced: How can conflicting spectroscopic data (e.g., NMR vs. IR) for spirocyclic derivatives be resolved during structural validation?

Discrepancies may arise from dynamic conformational changes or solvent effects. For instance, the spirocyclic ring’s rigidity can lead to split NMR signals, while IR might not distinguish between similar carbonyl environments. To resolve this:

  • Perform variable-temperature NMR to assess conformational mobility.
  • Use crystallographic validation via programs like SHELXL (for small-molecule refinement) to confirm bond angles and torsional strain .
  • Cross-validate with computational methods (DFT or molecular mechanics) to simulate spectra under experimental conditions .

Basic: What biological assays are suitable for evaluating the bioactivity of 2-{1,4-dioxaspiro[4.5]decan-8-yl}acetaldehyde derivatives?

Standard assays include:

  • Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7 breast cancer, IC₅₀ ~20 µM as observed in related spiro compounds) .
  • Neuroprotection : Neuronal cell viability under oxidative stress (e.g., H₂O₂-induced damage) .
  • Antioxidant Activity : DPPH radical scavenging in liver homogenate models .
    Dose-response curves and LC-MS/MS are used to confirm compound stability in biological matrices.

Advanced: How can mechanistic contradictions in enzyme inhibition studies (e.g., competitive vs. non-competitive) be addressed for spirocyclic compounds?

Discrepancies often arise from binding site plasticity or allosteric effects. Methodological approaches include:

  • Kinetic Analysis : Lineweaver-Burk plots to distinguish inhibition types.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and stoichiometry.
  • Molecular Docking : Map interactions using X-ray or cryo-EM structures of target enzymes (e.g., proteases or kinases). For example, the spirocyclic core may occupy hydrophobic pockets, while the acetaldehyde group forms hydrogen bonds .

Basic: What computational tools are recommended for modeling the spirocyclic core’s electronic and steric effects?

  • DFT Calculations : Gaussian or ORCA for optimizing geometries and predicting NMR/IR spectra.
  • Molecular Dynamics (MD) : AMBER or GROMACS to simulate solvent interactions and conformational dynamics.
  • Crystallographic Software : SHELXL for refining X-ray structures, particularly for resolving torsional ambiguities in the dioxaspiro ring .

Advanced: How can researchers design experiments to resolve discrepancies in reported IC₅₀ values for cytotoxic derivatives?

Variability may stem from assay conditions (e.g., serum content, incubation time). To standardize:

  • Use synchronized cell lines and control for passage number.
  • Validate with orthogonal assays (e.g., apoptosis markers via flow cytometry).
  • Compare with structurally analogous compounds (e.g., Ethyl 2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetate) to isolate substituent effects .

Basic: What are the key applications of 2-{1,4-dioxaspiro[4.5]decan-8-yl}acetaldehyde in materials science?

The compound’s rigid spirocyclic structure serves as:

  • Crosslinking Agents : In polymer networks for enhanced thermal stability.
  • Ligand Frameworks : For metal-organic frameworks (MOFs) with tunable porosity .

Advanced: How can enantiomeric purity of chiral spirocyclic derivatives be ensured during synthesis?

  • Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose-based).
  • Asymmetric Catalysis : Employ organocatalysts or transition-metal complexes (e.g., Ru-BINAP) for stereoselective aldol reactions.
  • Circular Dichroism (CD) : Verify enantiopurity post-synthesis .

Basic: What safety protocols are critical when handling acetaldehyde derivatives?

  • Ventilation : Use fume hoods to avoid inhalation (H335 hazard).
  • PPE : Nitrile gloves and goggles (H315/H319 risks).
  • Storage : −20°C under inert atmosphere to prevent oxidation .

Advanced: How can the metabolic stability of spirocyclic compounds be improved for in vivo studies?

  • Prodrug Design : Mask the acetaldehyde group as a stable ester (e.g., ethyl or tert-butyl).
  • Isotope Labeling : Use ¹³C or ²H to track metabolic pathways via mass spectrometry.
  • Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups to reduce CYP450-mediated oxidation .

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